N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
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Overview
Description
N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a modified sugar moiety. It is often used in medicinal chemistry and biochemistry due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves multiple steps. The process typically starts with the preparation of the purine base, followed by the attachment of the sugar moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The industrial methods also focus on optimizing reaction conditions to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction often leads to changes in cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide include:
- 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide
Uniqueness
What sets this compound apart is its specific structural modifications, which enhance its stability and biological activity. These unique features make it a valuable compound for various scientific and industrial applications .
Biological Activity
N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex nucleoside analog that has attracted attention due to its potential biological activities, particularly in the fields of oncology and virology. This compound is characterized by its unique structural features, which include a purine base linked to a modified ribose sugar and a propanamide group, contributing to its chemical properties and interactions within biological systems.
Chemical Structure
The molecular formula of the compound is C20H23N5O6 with a molecular weight of 429.4 g/mol. Its IUPAC name is N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide.
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. It acts by inhibiting key enzymes involved in DNA and RNA replication, which is crucial for the proliferation of cancer cells and viruses. This mechanism positions it as a potential candidate for therapeutic applications against various malignancies and viral infections.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative effects of this compound, it was found to have an IC50 value in the low micromolar range against the aforementioned cell lines. For instance:
These results indicate that the compound's potency is comparable to established chemotherapeutic agents like doxorubicin.
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It has been observed to inhibit viral replication in various assays, suggesting a mechanism similar to that observed in anticancer activity—targeting nucleic acid synthesis pathways.
Mechanism Insights
The interaction with viral polymerases and other nucleic acid synthesis enzymes has been highlighted as a critical aspect of its antiviral mechanism. This dual functionality enhances its potential utility in treating both cancers and viral infections.
Synthesis and Production
The synthesis of this compound typically involves several key steps:
- Formation of the Purine Base : Starting from readily available precursors.
- Attachment of Sugar Moiety : Utilizing specific reaction conditions to ensure high yield.
- Introduction of Propanamide Group : Final modifications to achieve the desired structure.
Industrial Production Methods
In industrial settings, optimized methods are employed for large-scale production, focusing on efficiency and cost-effectiveness while minimizing environmental impact.
Properties
IUPAC Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O7/c1-8(2)14(25)20-17-19-13-10(15(26)21-17)18-7-22(13)16-12(28-5-4-27-3)11(24)9(6-23)29-16/h7-9,11-12,16,23-24H,4-6H2,1-3H3,(H2,19,20,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOOGJIUOCHAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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